molecular formula C22H27N7S B12786914 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine CAS No. 87813-71-6

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine

Cat. No.: B12786914
CAS No.: 87813-71-6
M. Wt: 421.6 g/mol
InChI Key: MGEQHOMLCKNOSF-UHFFFAOYSA-N
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Description

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzothiophene moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazine ring: Starting from cyanuric chloride, allylamine can be introduced to form the 4,6-bis-allylamino-s-triazine intermediate.

    Synthesis of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Coupling with piperazine: The final step would involve coupling the benzothiophene derivative with piperazine under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The allylamino groups can be oxidized to form corresponding oxides.

    Reduction: Reduction of the triazine ring can lead to partially or fully reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression.

    Disrupt cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Diamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine
  • 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-5-ylmethyl)piperazine

Uniqueness

1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine is unique due to the presence of both allylamino groups and a benzothiophene moiety, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

87813-71-6

Molecular Formula

C22H27N7S

Molecular Weight

421.6 g/mol

IUPAC Name

6-[4-(1-benzothiophen-5-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7S/c1-3-8-23-20-25-21(24-9-4-2)27-22(26-20)29-12-10-28(11-13-29)16-17-5-6-19-18(15-17)7-14-30-19/h3-7,14-15H,1-2,8-13,16H2,(H2,23,24,25,26,27)

InChI Key

MGEQHOMLCKNOSF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4)NCC=C

Origin of Product

United States

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